Ethyl 2-(benzofuran-2-carboxamido)-4-(4-fluorophenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzofuran-2-carboxamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound that features a benzofuran ring, a fluorophenyl group, and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. Its unique structure allows it to participate in various chemical reactions, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzofuran-2-carboxamido)-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves multi-step organic synthesis. One common method starts with the preparation of the benzofuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is reacted with an amine to form the benzofuran-2-carboxamide.
Separately, the thiophene ring is functionalized with a 4-fluorophenyl group through a Suzuki coupling reaction, using palladium catalysts and appropriate boronic acids. The final step involves esterification of the thiophene carboxylic acid with ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzofuran-2-carboxamido)-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly if electron-withdrawing groups are present on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of a nitro group yields the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(benzofuran-2-carboxamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the benzofuran and thiophene rings, which are known for their conductive and luminescent properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzofuran-2-carboxamido)-4-(4-fluorophenyl)thiophene-3-carboxylate in biological systems is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzofuran and thiophene rings may facilitate binding to hydrophobic pockets, while the fluorophenyl group could enhance binding affinity through halogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate: Similar structure but lacks the fluorine atom, which may affect its reactivity and binding properties.
Ethyl 2-(benzofuran-2-carboxamido)-4-(4-chlorophenyl)thiophene-3-carboxylate: Contains a chlorine atom instead of fluorine, which could influence its chemical and biological behavior.
Uniqueness
Ethyl 2-(benzofuran-2-carboxamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its non-fluorinated analogs. This makes it a valuable compound for studying the effects of fluorination in organic molecules.
Properties
IUPAC Name |
ethyl 2-(1-benzofuran-2-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4S/c1-2-27-22(26)19-16(13-7-9-15(23)10-8-13)12-29-21(19)24-20(25)18-11-14-5-3-4-6-17(14)28-18/h3-12H,2H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPIFBUBDSYRFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.